Dimethoxy di-p-cresol
Overview
Description
Dimethoxy di-p-cresol, also known as 3,3’-dimethoxy-5,5’-dimethyl-2,2’-biphenyldiol, is an organic compound with the molecular formula C16H18O4. It is a derivative of biphenyl, featuring two hydroxyl groups and two methoxy groups on the aromatic rings. This compound is known for its antioxidant properties and is used in various industrial and research applications .
Mechanism of Action
Target of Action
Dimethoxy di-p-cresol is an organic compound that exhibits radical scavenging and anticancer activity . It is primarily used as an antioxidant and skin conditioning agent in personal care products .
Mode of Action
The compound’s mode of action is primarily through its antioxidant properties. As a radical scavenger, it can neutralize harmful free radicals in the body, thereby preventing oxidative stress and damage to cells . When used as a skin conditioning agent, it helps maintain the skin in good condition .
Biochemical Pathways
Its anticancer activity also suggests potential involvement in pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is used in personal care products, suggesting it may be topically applied and absorbed through the skin .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its antioxidant activity. Furthermore, its effectiveness as a skin conditioning agent can be influenced by factors such as skin type and environmental conditions (e.g., humidity, temperature) .
Biochemical Analysis
Biochemical Properties
Dimethoxy di-p-cresol is known for its antioxidant properties . It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients
Cellular Effects
It is known to have anti-inflammatory activity . It has been shown to inhibit the expression of cyclooxygenase-2 (Cox2) and nuclear factor-kappa B (Nf-κb) activation .
Molecular Mechanism
It is known to exert its effects through its antioxidant properties . It inhibits reactions promoted by oxygen, thus preventing oxidative damage .
Temporal Effects in Laboratory Settings
It is known to be used as an antioxidant in cosmetics , suggesting that it may have stability over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxy di-p-cresol can be synthesized through the oxidative coupling of p-cresol derivatives. One common method involves the use of metal catalysts such as copper or iron in the presence of oxidizing agents like hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Dimethoxy di-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and dichlorodicyanoquinone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
Dimethoxy di-p-cresol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Comparison with Similar Compounds
p-Cresol: A simpler phenolic compound with similar antioxidant properties but lacking the methoxy groups.
Hydroquinone: Another phenolic compound with strong antioxidant activity but different structural features.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its potent antioxidant and anti-inflammatory properties.
Uniqueness: Dimethoxy di-p-cresol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct antioxidant properties and make it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAEQCGFVTAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161193 | |
Record name | Dimethoxy di-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13990-86-8 | |
Record name | Dimethoxy di-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethoxy di-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHOXY DI-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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